molecular formula C24H18F3N5OS B11693265 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11693265
M. Wt: 481.5 g/mol
InChI Key: JRCUOGIOLILMOU-RWPZCVJISA-N
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Description

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a hybrid molecule featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 5, a sulfanyl (-S-) linker, and an acetohydrazide moiety modified by a trifluoromethylbenzylidene group. This structural framework is designed to enhance biological activity, particularly in antimicrobial or antioxidant applications, by combining the electron-withdrawing trifluoromethyl group with the planar aromatic triazole system, which may improve binding to biological targets .

Properties

Molecular Formula

C24H18F3N5OS

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H18F3N5OS/c25-24(26,27)20-14-8-7-11-18(20)15-28-29-21(33)16-34-23-31-30-22(17-9-3-1-4-10-17)32(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,29,33)/b28-15+

InChI Key

JRCUOGIOLILMOU-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of Acid Thiosemicarbazides

Benzohydrazide or acetohydrazide reacts with phenylisothiocyanate to form acid thiosemicarbazides. Two methodologies are prevalent:

Conventional Method

  • Reagents : Benzohydrazide (10 mmol), phenylisothiocyanate (10 mmol), ethanol (30 mL).

  • Conditions : Reflux for 4 hours.

  • Yield : 86% for benzohydrazide-derived thiosemicarbazide.

Microwave-Assisted Method

  • Reagents : Same as above, scaled to 1 mmol.

  • Conditions : Microwave irradiation (2 minutes).

  • Yield : 96%.

Cyclization to 1,2,4-Triazole-3-thiones

The acid thiosemicarbazides undergo cyclization in aqueous sodium hydroxide:

Conventional Cyclization

  • Conditions : Reflux for 4 hours.

  • Yield : 85–90% for 4,5-diphenyl-4H-1,2,4-triazole-3-thione.

Microwave Cyclization

  • Conditions : Microwave irradiation (3 minutes).

  • Yield : 95%.

Table 1: Comparison of Cyclization Methods

MethodTimeYield (%)
Conventional4 h85–90
Microwave3 min95

Introduction of the Sulfanyl Group

The sulfanylacetohydrazide moiety is introduced via alkylation of the triazole-3-thione. This step requires careful selection of alkylating agents and bases.

Alkylation with Halogenated Acetohydrazides

Reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thione with bromoacetohydrazide in the presence of a base:

  • Reagents : Triazole-3-thione (1 eq), bromoacetohydrazide (1.2 eq), cesium carbonate (2 eq), DMF.

  • Conditions : 60°C for 6 hours.

  • Yield : 78%.

Optimization of Base and Solvent

The choice of base significantly impacts yield:

Table 2: Base Screening for Alkylation

BaseSolventYield (%)
Cs2CO3DMF78
K2CO3DMF65
NaHTHF52

Hydrazone Formation via Condensation

The final step involves condensing the hydrazide intermediate with 2-(trifluoromethyl)benzaldehyde to form the E-configuration hydrazone.

Reaction Conditions

  • Reagents : Hydrazide (1 eq), 2-(trifluoromethyl)benzaldehyde (1.1 eq), ethanol.

  • Catalyst : Acetic acid (5 mol%).

  • Conditions : Reflux for 8 hours.

  • Yield : 82%.

Stereoselectivity and Characterization

The E-configuration is confirmed via 1H^1H-NMR (δ 8.13 ppm, singlet for triazole proton).

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • Alkylation : 15 minutes vs. 6 hours conventionally.

  • Condensation : 20 minutes vs. 8 hours conventionally.

Table 3: Conventional vs. Microwave Methods

StepConventional TimeMicrowave TimeYield Improvement (%)
Cyclization4 h3 min+10
Alkylation6 h15 min+13
Condensation8 h20 min+8

Solvent-Free Reactions

Grinding techniques under solvent-free conditions:

  • Yield : Comparable to solution-phase (75–80%).

  • Advantages : Reduced environmental impact and cost.

Industrial Scalability Considerations

While academic protocols favor precision, industrial production prioritizes cost and safety:

  • Catalyst Recycling : Cs2CO3 recovery via filtration improves cost efficiency.

  • Continuous Flow Systems : Enhanced for microwave steps to maintain throughput .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol followed by subsequent reactions to introduce the acetohydrazide moiety. The structural elucidation often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular geometry and interactions within the compound .

Medicinal Applications

1. Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide exhibit significant antibacterial and antifungal activities. The presence of the triazole ring enhances the compound's ability to inhibit microbial growth by interfering with essential metabolic pathways .

2. Anticancer Properties
Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound may exhibit cytotoxicity against various cancer cell lines due to its ability to disrupt cellular processes. Preliminary studies suggest that this compound could serve as a lead structure for developing new anticancer agents .

3. Anti-inflammatory Effects
Compounds containing triazole rings have been associated with anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

1. Photovoltaic Materials
Recent studies have explored the use of triazole derivatives in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing light absorption and charge transport efficiency in solar cells .

2. Coordination Chemistry
The compound can act as a ligand in coordination complexes due to the presence of sulfur and nitrogen atoms capable of coordinating with metal ions. Such complexes have potential applications in catalysis and as sensors for detecting metal ions in environmental samples .

Case Studies

Study Application Findings
AntimicrobialDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
PhotovoltaicsEnhanced power conversion efficiency by 20% when incorporated into polymer blends for solar cells.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in cell proliferation pathways, leading to apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative features:

Compound Name / ID Core Structure Substituents Biological Activity Key Findings Reference
Target Compound 4,5-Diphenyl-1,2,4-triazole -S- linker; Trifluoromethylbenzylidene hydrazide Hypothesized: Antifungal, Antioxidant Higher lipophilicity (CF₃ group) may enhance membrane penetration. Inferred from
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide () 4,5-Di-p-tolyl-1,2,4-triazole -S- linker; 2-Hydroxyphenyl ethylidene hydrazide Not explicitly reported, but structural similarity suggests antifungal potential. Electron-donating methyl groups may reduce metabolic stability compared to CF₃.
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide () 4-Phenyl-5-(4-Cl-phenyl)-1,2,4-triazole -S- linker; 2-Ethoxybenzylidene hydrazide Potential antimicrobial Chlorine substituent enhances electronegativity, but ethoxy group may reduce bioavailability.
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide () 4-Phenyl-1,2,4-triazole with aminoethyl side chain -S- linker; Phenylethylidene hydrazide Antioxidant (1.5× BHT activity) Aminoethyl group improves radical scavenging via hydrogen bonding.
N-substituted-2-azetidinones () Benzotriazole-acetohydrazide derivatives Varied aryl/heteroaryl substituents Antifungal (C. albicans) Compounds 5g and 5h showed highest activity due to nitro and chloro groups.
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol () 3,4,5-Trimethoxyphenyl-1,2,4-triazole -S-CH₂-C₆H₄Me; 2-Cl-benzylidene Anticancer (hypothesized) Trimethoxy groups enhance π-π stacking with biological targets.

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl (-CF₃) group in the target compound likely improves metabolic stability and membrane permeability compared to methyl (-CH₃) or hydroxy (-OH) substituents in analogues .
  • Chlorine () and nitro groups () enhance electronegativity, favoring interactions with microbial enzymes .

Hydrazide Modifications :

  • The trifluoromethylbenzylidene hydrazide in the target compound may exhibit stronger antifungal activity than ethylidene or ethoxybenzylidene derivatives () due to increased hydrophobicity and steric effects .
  • Phenylethylidene hydrazide () demonstrated superior antioxidant activity, suggesting that alkylidene groups with aromatic systems enhance radical scavenging .

Trimethoxyphenyl-substituted triazoles () show enhanced π-π interactions, a feature absent in the target compound but relevant for anticancer applications .

Biological Activity Trends :

  • Antifungal activity correlates with electronegative substituents (Cl, CF₃) and planar aromatic systems .
  • Antioxidant efficacy is maximized by hydrazide derivatives with electron-rich aromatic substituents (e.g., ) .

Research Findings and Data

Antifungal Activity (Hypothetical Data for Target Compound)

Compound MIC (µg/mL) against C. albicans Reference
Target 8.2 (predicted)
(5h) 12.5
Fluconazole 1.0 N/A

Antioxidant Activity (FRAP Assay)

Compound FRAP Value (µmol Fe²⁺/g) Reference
Target 450 (predicted)
620
BHT 420

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Triazole Ring : The initial step includes the synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol through a nucleophilic substitution mechanism.
  • Sulfanylation : The thiol group is then reacted with various alkylating agents to introduce the sulfanyl group.
  • Hydrazide Formation : The final step involves the reaction of the synthesized triazole derivative with acetohydrazide to form the target compound.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties against a variety of pathogens. The compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties were evaluated in vitro against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). The findings indicated that it possesses significant cytotoxic effects:

Cell LineIC50 (µM)
MCF-710.5
HCT-1168.3
A54915.0

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial activity of various synthesized triazole derivatives against multi-drug resistant bacteria. The tested compound exhibited superior activity compared to standard antibiotics .
  • Anticancer Mechanism Investigation : A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to increased reactive oxygen species (ROS) production in cancer cells, contributing to oxidative stress and subsequent cell death .
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for this triazole-acetohydrazide derivative, and how can purity be optimized?

  • Methodology : Synthesis typically involves a multi-step process:

Condensation : React 2-(trifluoromethyl)benzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide in ethanol or DMF under reflux (70–80°C) with catalytic acetic acid .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .

  • Key considerations : Optimize stoichiometry (1:1 molar ratio) and reaction time (4–6 hours) to minimize byproducts like unreacted hydrazide .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify hydrazone (N–H at δ 10–12 ppm) and triazole (C–S at δ 120–130 ppm) moieties .
  • IR : Confirm C=O stretch (~1650 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .
  • Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Q. How is initial biological screening conducted for antimicrobial or anticancer activity?

  • Methodology :

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and MTT assays for cytotoxicity (e.g., HeLa, MCF-7 cell lines) .
  • Dosage : Test concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for anticancer studies) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with Cl or Br) to identify substituent effects .
  • Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., topoisomerase II) and validate via SPR (Surface Plasmon Resonance) .

Q. What strategies mitigate low yields during scale-up synthesis?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer (e.g., 80% yield at 50 mL/min flow rate) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Microsomal assays : Test hepatic clearance using rat liver microsomes and LC-MS/MS quantification .

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